molecular formula C22H24ClNO4 B2695376 4-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705208-47-4

4-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2695376
CAS No.: 1705208-47-4
M. Wt: 401.89
InChI Key: RPPIIMMDRSJHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic chemical reagent of high purity, intended for research and development applications in a controlled laboratory environment. This compound features a complex structure integrating a pyrrolidine moiety linked to a 6-methyl-2H-pyran-2-one group via an ether bond, with a 4-chlorophenyl-substituted cyclopentanecarbonyl unit. Its molecular architecture suggests potential for diverse biological activity, making it a candidate for investigation in various pharmacological and biochemical assays. Researchers may explore its utility as a potential modulator of enzymatic activity or cellular signaling pathways. The presence of the pyrrolidine and pyran-2-one scaffolds, which are found in various therapeutic agents, indicates its value in structure-activity relationship (SAR) studies and medicinal chemistry programs aimed at developing novel bioactive molecules. All available data and information pertaining to this compound are derived from scientific literature and are provided for educational purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols and applicable regulations.

Properties

IUPAC Name

4-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO4/c1-15-12-19(13-20(25)27-15)28-18-8-11-24(14-18)21(26)22(9-2-3-10-22)16-4-6-17(23)7-5-16/h4-7,12-13,18H,2-3,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPIIMMDRSJHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one represents a complex structure that integrates several bioactive moieties. Its potential biological activities are of significant interest in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyranone moiety : This is known for its diverse biological activities.
  • Chlorophenyl group : Often associated with enhanced biological activity due to its electronic properties.
  • Cyclopentanecarbonyl and pyrrolidine units : These contribute to the compound's overall pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the cyclopentanecarbonyl derivative.
  • Coupling with the pyrrolidine and subsequent modifications to introduce the pyranone structure.
  • Purification through techniques such as chromatography.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to or derived from the target structure. For instance, a related pyranone exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to standard antituberculosis drugs .

CompoundMIC (μg/ml)Activity Level
Compound A4Appreciable
Compound B8Moderate
Compound C16Weak

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. In particular, derivatives with structural similarities demonstrated strong AChE inhibition, with IC50 values ranging from 0.63 to 6.28 µM . This suggests potential applications in treating conditions like Alzheimer's disease.

EnzymeIC50 (µM)Reference Compound IC50 (µM)
AChE2.1421.25
Urease1.13N/A

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilic substitution reactions : The presence of electrophilic centers allows for interactions with nucleophiles in biological systems.
  • Enzyme binding : The structural features facilitate binding to active sites of enzymes, leading to inhibition.

Case Studies

  • Antitubercular Activity : A study demonstrated that compounds structurally related to the target compound exhibited significant antitubercular activity, highlighting their potential as new therapeutic agents against resistant strains of Mycobacterium tuberculosis .
  • Neuroprotective Effects : Research on similar pyranone derivatives indicated neuroprotective effects through AChE inhibition, suggesting that modifications to the target structure could enhance these properties .

Q & A

Basic: What are the optimized synthetic routes for 4-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step protocols, such as cyclization of 4-chlorophenyl intermediates with pyrrolidine derivatives under reflux in ethanol or dimethylformamide. For example, cyclopentanecarbonyl groups can be introduced via nucleophilic acyl substitution, requiring anhydrous conditions and controlled pH (5.0–7.0) to minimize side reactions . Yields are optimized by adjusting temperature (70–90°C) and using catalysts like ammonium acetate, as seen in analogous pyridin-2-one syntheses . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound in >95% purity.

Basic: How can researchers characterize the compound’s structural and stereochemical properties?

Methodological Answer:

  • X-ray crystallography resolves absolute configuration, as demonstrated for similar 4-chlorophenyl-pyridinone derivatives (e.g., C23H30ClNO4, InChI=1S/... ).
  • NMR spectroscopy (¹H/¹³C, DEPT-135) identifies substituent patterns, with pyrrolidine protons appearing as multiplet signals at δ 2.5–3.5 ppm and pyran-2-one carbonyls at ~165 ppm in ¹³C spectra .
  • HRMS (ESI-TOF) confirms molecular mass (e.g., [M+H]+ calculated for C20H22O4: 327.1596) and fragmentation patterns .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate bioactivity?

Methodological Answer:

  • Systematic substitution: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
  • In vitro assays: Use kinase inhibition or receptor-binding assays (e.g., IC50 determination) paired with molecular docking (AutoDock Vina) to correlate substituents with activity. For example, cyclopentane ring modifications may alter steric hindrance, impacting affinity .

Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET prediction: Tools like SwissADME or ProTox-II model oral bioavailability (%F), cytochrome P450 interactions, and hepatotoxicity. For instance, logP values >3.5 may indicate poor solubility, requiring formulation adjustments .
  • Molecular dynamics simulations (GROMACS) assess stability in biological membranes, with trajectories analyzed for hydrogen bonding (e.g., pyran-2-one interactions with lipid bilayers) .

Advanced: How to design experiments assessing the compound’s selectivity across related molecular targets?

Methodological Answer:

  • Panel screening: Test against isoforms of the target enzyme (e.g., PI3Kα vs. PI3Kγ) using fluorescence polarization assays. Include positive controls (e.g., wortmannin) and measure Ki values .
  • Cryo-EM/X-ray co-crystallization identifies binding site interactions, as seen in studies of chlorophenyl derivatives with kinase domains .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-analysis: Normalize data using standardized metrics (e.g., pIC50) and assess variability via ANOVA. For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Reproducibility checks: Validate key findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Basic: What analytical methods ensure compound purity and stability during storage?

Methodological Answer:

  • HPLC-DAD/MS monitors degradation products (e.g., hydrolysis of the pyran-2-one ring) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Karl Fischer titration quantifies water content (<0.1% w/w) to prevent hydrolysis. Store lyophilized samples at -20°C in amber vials under argon .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicology?

Methodological Answer:

  • OECD 307 guideline: Conduct soil biodegradation studies under aerobic conditions (20°C, pH 7.0) to measure half-life (t½). High logP (>4) suggests bioaccumulation potential .
  • Daphnia magna acute toxicity tests (OECD 202) determine EC50 values, with LC-MS/MS quantifying bioconcentration factors .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) : Incubate at 37°C for 24h, then analyze degradation via UPLC-QTOF. Stabilizers like cyclodextrins may enhance solubility .
  • Plasma protein binding (ultrafiltration) : Measure free fraction using equilibrium dialysis (PBS, pH 7.4) to predict in vivo efficacy .

Advanced: What strategies improve translation from in vitro to in vivo models?

Methodological Answer:

  • Pharmacokinetic bridging : Calculate dose scaling using allometric principles (e.g., mouse-to-human via body surface area) .
  • Microdosing studies (¹⁴C-labeled compound) track distribution in rodents via AMS (accelerator mass spectrometry), correlating with PET imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.